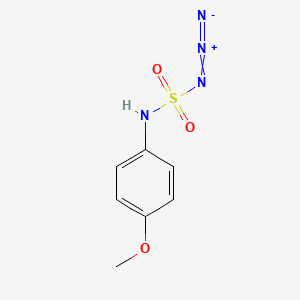

Sulfamoyl azide, (p-methoxyphenyl)-

Description

Historical Trajectory of Sulfamoyl Azides in Organic Synthesis

The journey of sulfamoyl azides in organic synthesis began in 1956 when chemists at American Cyanamid first reported their preparation from sulfamoyl chlorides and sodium azide (B81097). acs.org However, this initial method proved problematic for preparing arylsulfamoyl azides due to undesired chlorination of the aromatic ring. acs.orgnih.gov Subsequent efforts by Shozda, Vernon, and Griffiths explored the use of chlorosulfonyl azide, which, while avoiding ring chlorination, was highly explosive and resulted in modest yields. acs.orgnih.gov These early challenges limited the widespread application of sulfamoyl azides. A significant advancement came with the development of more stable and efficient reagents for their synthesis, such as imidazole-1-sulfonyl azide hydrochloride and its derivatives. acs.orgnih.gov These newer methods have made sulfamoyl azides more accessible, paving the way for their broader use in modern synthetic chemistry. nih.gov

Conceptual Framework for Nitrogen Transfer Reagents

Nitrogen transfer reagents are indispensable tools in organic chemistry for the introduction of nitrogen atoms into organic molecules. These reagents can be broadly categorized based on the nature of the nitrogen-containing group they deliver. The fundamental concept involves the transfer of a nitrogen-based functional group, such as an amino group, an azido (B1232118) group, or a nitrene, from the reagent to a substrate.

Sulfamoyl azides, along with other related compounds like sulfonyl azides, function as sources of the azido group (N₃) or as precursors to nitrenes. nih.govmdpi.com The transfer of the azido group often occurs via a diazo-transfer reaction, where a substrate with an active methylene (B1212753) group is converted into a diazo compound. youtube.comorganic-chemistry.org The general mechanism involves the deprotonation of the active methylene compound to form a carbanion, which then attacks the terminal nitrogen of the sulfonyl azide. Subsequent elimination of a sulfonamide byproduct yields the diazo compound. youtube.com

Alternatively, under thermal or photochemical conditions, or in the presence of a transition metal catalyst, sulfonyl azides can release dinitrogen (N₂) to generate highly reactive nitrene intermediates. nih.govmdpi.com These nitrenes can then undergo a variety of transformations, including C-H amination, aziridination of olefins, and sulfimidation of sulfides. nih.govelsevierpure.com The choice of reaction conditions and the nature of the substrate dictate the specific pathway and the final product.

Significance of Sulfamoyl Azides in Modern Synthetic Chemistry

The resurgence of interest in sulfamoyl azides stems from their unique reactivity and their ability to participate in a range of synthetically valuable transformations. They are particularly significant as reagents for diazo-transfer reactions, providing access to diazo compounds which are versatile intermediates in their own right. youtube.comorganic-chemistry.orgorganic-chemistry.orgrsc.org These diazo compounds can be used in cyclopropanation reactions, Wolff rearrangements, and various insertion reactions. guidechem.com

Furthermore, sulfamoyl azides serve as precursors to sulfamoyl nitrenes, which can engage in C-H functionalization reactions. nih.govrsc.org This allows for the direct conversion of C-H bonds to C-N bonds, a highly sought-after transformation in organic synthesis for its atom economy. nih.gov The ability to functionalize unactivated C-H bonds opens up new avenues for the synthesis and late-stage functionalization of complex molecules. nih.govrsc.org Additionally, sulfamoyl azides participate in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable triazoles. acs.orgnih.govnih.gov

Overview of (p-Methoxyphenyl)sulfamoyl Azide within the Sulfamoyl Azide Class

(p-Methoxyphenyl)sulfamoyl Azide is a specific arylsulfamoyl azide that has garnered attention as a useful reagent in organic synthesis. Its properties and reactivity are influenced by the electron-donating methoxy (B1213986) group on the phenyl ring. This substituent can affect the stability of the reagent and the reactivity of the corresponding nitrene intermediate.

One of the primary applications of (p-Methoxyphenyl)sulfamoyl Azide is in diazo-transfer reactions. guidechem.com Similar to other sulfonyl azides, it can efficiently convert active methylene compounds into their corresponding diazo derivatives. The electron-donating nature of the methoxy group can influence the electrophilicity of the azide and the leaving group ability of the resulting sulfonamide.

In addition to diazo transfer, (p-Methoxyphenyl)sulfamoyl Azide can be employed in reactions involving nitrene intermediates. The electronic properties of the p-methoxyphenyl group can modulate the reactivity and selectivity of the generated sulfamoyl nitrene in C-H amination and other insertion reactions. Research has shown that electron-rich aryl sulfonyl azides can be effective partners in certain catalytic C-H functionalization reactions. rsc.org

| Property | Description |

| Chemical Formula | C₇H₇N₃O₃S |

| Molecular Weight | 213.21 g/mol |

| Appearance | Typically a solid |

| Key Functional Groups | Sulfamoyl group (-SO₂NH-), Azide group (-N₃), p-Methoxyphenyl group |

| Primary Applications | Diazo-transfer reactions, Nitrene-mediated reactions (e.g., C-H amination) |

Structure

3D Structure

Properties

CAS No. |

33581-86-1 |

|---|---|

Molecular Formula |

C7H8N4O3S |

Molecular Weight |

228.23 g/mol |

IUPAC Name |

1-(azidosulfonylamino)-4-methoxybenzene |

InChI |

InChI=1S/C7H8N4O3S/c1-14-7-4-2-6(3-5-7)9-15(12,13)11-10-8/h2-5,9H,1H3 |

InChI Key |

WWYHZOMJZFBCHC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NS(=O)(=O)N=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies for P Methoxyphenyl Sulfamoyl Azide

Foundational Approaches to Sulfamoyl Azide (B81097) Synthesis

The synthesis of sulfamoyl azides, a class of compounds with emerging importance in organic chemistry, has been approached through several key methodologies. These foundational strategies primarily revolve around the transformation of sulfonyl-containing precursors into the desired azide functionality.

Strategic Amination of Sulfonyl Chlorides

A cornerstone in the synthesis of sulfamoyl azides is the reaction of sulfamoyl chlorides with an azide source, typically sodium azide. nih.govacs.org This method, first reported in 1956, provides a direct route to the sulfamoyl azide group. nih.govacs.org However, a significant limitation arises in the preparation of arylsulfamoyl azides. The use of sulfuryl chloride in the synthesis of the precursor arylsulfamoyl chloride can lead to undesired chlorination of the aromatic ring. nih.govacs.org

Sulfonyl chlorides are versatile building blocks in medicinal chemistry due to their reactivity with amines to form sulfonamides. sigmaaldrich.com The synthesis of sulfonyl chlorides themselves can be achieved through various methods, including the reaction of thiols with N-chlorosuccinimide (NCS) and tetrabutylammonium (B224687) chloride, or the treatment of amides with chlorosulfonic acid. organic-chemistry.orgrsc.org

Alternative Synthetic Routes to Sulfamoyl Azides

To circumvent the challenges associated with the direct amination of sulfonyl chlorides, alternative synthetic pathways have been explored. One notable method involves the use of chlorosulfonyl azide. While this approach avoids the issue of ring chlorination, the reagent itself is highly explosive and difficult to handle, with reactions often resulting in modest yields of 15–50%. nih.govacs.org

More recent advancements have introduced safer and more efficient reagents for the transfer of the sulfonyl azide group. Imidazole-1-sulfonyl azide hydrochloride and its derivatives, such as 2,3-dimethyl-1H-imidazolium triflate, have emerged as effective sulfonyl azide transfer agents. nih.govacs.orgacs.org These reagents can convert secondary amines into sulfamoyl azides under mild conditions. nih.govacs.orgacs.org Another innovative approach involves the direct conversion of stable and readily available sulfonamides into sulfonyl azides using triflyl azide as a diazo transfer reagent. organic-chemistry.orgdatapdf.com This process is experimentally simple and high-yielding. organic-chemistry.orgdatapdf.com Furthermore, a one-pot synthesis of sulfonyl azides from sulfonic acids using triphenylphosphine/trichloroisocyanuric acid/sodium azide has been developed, offering a direct and efficient route to a wide range of sulfonyl azides. researchgate.net

Targeted Synthesis of (p-Methoxyphenyl)sulfamoyl Azide

The synthesis of the specific compound, (p-methoxyphenyl)sulfamoyl azide, requires careful consideration of reaction conditions and starting materials to achieve optimal yields and purity.

Optimization of Reaction Conditions and Reagent Stoichiometry

The synthesis of (p-methoxyphenyl)sulfamoyl azide can be approached through the established methods for sulfamoyl azide synthesis, with specific optimization of conditions. For instance, in the synthesis of related compounds, it has been observed that the reaction temperature and the stoichiometry of reagents play a crucial role. In the synthesis of azidodifluoromethyl phenyl sulfone, the highest yields were obtained using an excess of a strong base like t-BuOK and an equimolar amount of a sulfonyl azide source at low temperatures. nih.govacs.org

The choice of solvent is also critical. Polar aprotic solvents are generally favored for the sulfonyl azide transfer reaction. nih.gov Interestingly, in some cases, the yield of the sulfamoyl azide product is inversely related to the amount of the transfer agent used, suggesting that the product can be degraded by excess reagent. nih.govacs.org Therefore, using one equivalent of the transfer agent often leads to the highest yields. acs.org The purification of the final product can often be simplified by filtration through a short plug of silica (B1680970) gel, which effectively removes byproducts. nih.govacs.org

A detailed procedure for a related precursor, (4-methoxyphenyl)sulfamic acid, involves the reaction of 4-methoxyaniline with a sulfonating agent in dichloromethane, followed by workup to yield the sulfamic acid as a solid. orgsyn.org This sulfamic acid can then be converted to the corresponding sulfamoyl chloride by reacting it with phosphorus pentachloride in toluene (B28343). orgsyn.org This sulfamoyl chloride would be the direct precursor for the synthesis of (p-methoxyphenyl)sulfamoyl azide via reaction with an azide source.

A study on the synthesis of 4-methoxychalcone (B190469) from ethyl p-methoxycinnamate involved the conversion of p-methoxycinnamic acid to 4-methoxybenzaldehyde, highlighting the manipulation of the p-methoxyphenyl group in organic synthesis. researchgate.net

Development of Environmentally Benign Synthetic Pathways

The development of environmentally friendly synthetic methods is a growing area of focus in chemistry. For the synthesis of related sulfonamides, a facile and environmentally benign method has been developed using water as the solvent. rsc.org This approach utilizes equimolar amounts of the amino compound and arylsulfonyl chloride and avoids the use of organic bases, with product isolation achieved simply by filtration after acidification. rsc.org Such principles could potentially be adapted for the synthesis of (p-methoxyphenyl)sulfamoyl azide to reduce the environmental impact.

The use of microwave irradiation has also been explored as an environmentally friendly technique for the synthesis of related heterocyclic compounds, offering shorter reaction times and often improved yields. researchgate.net

Advancements in Scalable Production and Industrial Feasibility

The transition from laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges and opportunities. For the production of aryl sulfonyl chlorides, key precursors to sulfamoyl azides, a continuous manufacturing process has been developed. mdpi.com This system, which can produce multi-hundred-gram quantities, employs continuous stirred-tank reactors (CSTRs) and a continuous filtration system, all managed by an automated process control scheme. mdpi.com This automated approach significantly improves process consistency, reliability, and space-time yield compared to traditional batch processes. mdpi.com

Analytical Techniques for Verifying Purity in Synthetic Studies

A suite of analytical techniques is essential to confirm the identity, structure, and purity of synthetically prepared (p-methoxyphenyl)sulfamoyl azide. These methods provide critical data on the molecular structure and the presence of any residual starting materials or byproducts.

Chromatographic Methods: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are utilized to assess the purity of the final product and to monitor the progress of the reaction. nih.gov Chiral HPLC can be employed if enantiomeric separation is required for related chiral compounds. nih.gov

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are fundamental for structural elucidation. ¹H NMR provides information on the chemical environment of protons, including the characteristic signals for the methoxy (B1213986) group and the aromatic protons. ¹³C NMR helps to identify all unique carbon atoms in the molecule. For analogous compounds, detailed assignments of chemical shifts (δ) are reported. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is a crucial tool for identifying the presence of the azide functional group (N₃), which exhibits a strong, characteristic absorption band, typically in the range of 2100-2250 cm⁻¹. It also confirms the presence of other functional groups like the sulfonyl group (SO₂).

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion. nih.gov This allows for the determination of the elemental formula of the compound, confirming that the synthesized molecule has the correct atomic composition.

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in the compound. The experimental values are compared against the calculated theoretical values for the proposed chemical formula to verify its purity and confirm its identity. nih.gov

| Analytical Technique | Purpose | Information Obtained |

| HPLC / GC-MS | Purity assessment and reaction monitoring | Retention time, separation of components, quantification of purity. nih.gov |

| ¹H NMR | Structural elucidation | Chemical shift (δ), integration, and coupling constants of protons. nih.gov |

| ¹³C NMR | Structural elucidation | Chemical shift (δ) of carbon atoms. nih.gov |

| IR Spectroscopy | Functional group identification | Presence of key functional groups, especially the azide (N₃) and sulfonyl (SO₂) moieties. |

| HRMS | Molecular formula confirmation | Accurate mass-to-charge ratio (m/z) to confirm elemental composition. nih.gov |

| Elemental Analysis | Elemental composition verification | Percentage of C, H, N, S to confirm the empirical and molecular formula. nih.gov |

Reactivity and Mechanistic Investigations of P Methoxyphenyl Sulfamoyl Azide

General Reactivity Patterns of Sulfamoyl Azides in Organic Transformations

Sulfamoyl azides, a subclass of the broader sulfonyl azide (B81097) family, are versatile reagents in organic synthesis, primarily serving as precursors to reactive nitrene intermediates for the construction of carbon-nitrogen and sulfur-nitrogen bonds. nih.gov Their reactivity is characterized by the controlled release of dinitrogen gas (N₂), a thermodynamically favorable process that drives many of their transformations. researchgate.net

The thermal decomposition of sulfamoyl azides is a fundamental process that initiates their reactivity. Upon heating, these compounds undergo nitrogen extrusion to generate highly reactive sulfonyl nitrene intermediates. acs.orgresearchgate.net This process is analogous to the well-known Curtius rearrangement of acyl azides. researchgate.net The primary pathway involves the cleavage of the N-N₂ bond, releasing a molecule of nitrogen gas and the corresponding sulfonyl nitrene (R₂NSO₂N). researchgate.net

The generated sulfonyl nitrene is a highly electrophilic species that can exist in either a singlet or a triplet electronic state. chemrxiv.org The multiplicity of the nitrene often dictates the subsequent reaction pathway and product distribution. For instance, singlet nitrenes typically undergo concerted reactions like stereospecific aziridination of olefins, while triplet nitrenes may engage in stepwise radical processes. chemrxiv.org In the absence of a trapping agent, these intermediates can undergo intramolecular rearrangement or dimerization. A notable rearrangement pathway is the pseudo-Curtius rearrangement, where the nitrene rearranges to form products like N-sulfonylamines or nitroso sulfoxides. researchgate.netresearchgate.net

The temperature required for thermal decomposition can be a limiting factor, sometimes necessitating harsh conditions that may not be compatible with complex molecules. nih.gov This has spurred the development of catalytic methods to achieve nitrogen extrusion under milder conditions.

To circumvent the often high temperatures required for thermal decomposition, various transition metal catalysts have been developed to activate sulfamoyl and sulfonyl azides. nih.govresearchgate.net These catalysts facilitate nitrogen extrusion under significantly milder conditions, broadening the synthetic utility of these reagents. Common catalysts include complexes of rhodium, copper, iridium, and cobalt. nih.govnih.govrsc.org

The general mechanism for catalytic activation involves the coordination of the azide to the metal center. This is followed by the extrusion of N₂ to form a transient, highly reactive metal-nitrenoid (or metallonitrene) intermediate. researchgate.netnih.gov This intermediate is essentially a metal-bound nitrene, and its reactivity is tempered compared to the free nitrene, leading to higher selectivity in many transformations.

Key catalytic transformations involving sulfamoyl azides include:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): In the presence of a copper(I) catalyst, sulfamoyl azides readily react with terminal alkynes to form N-sulfamoyl-1,2,3-triazoles. nih.govnih.gov This reaction is highly efficient and proceeds under mild conditions. nih.gov

Rhodium-Catalyzed Reactions: Rhodium(II) catalysts are particularly effective in promoting nitrene transfer from sulfamoyl azides. For instance, rhodium-catalyzed decomposition of sulfamoyl triazoles (formed from sulfamoyl azides) generates rhodium azavinyl carbenes, which can participate in reactions like cyclopropanation with olefins. nih.gov

C-H Amination/Amidation: Transition metal catalysts, including those based on rhodium and cobalt, can direct the insertion of the nitrene fragment into C-H bonds, providing a direct route to sulfonamides. rsc.orgacs.org This reaction offers a significant advantage in atom economy by directly functionalizing C-H bonds. rsc.org

The choice of catalyst and ligands is crucial as it influences the efficiency, selectivity (chemo-, regio-, and stereo-selectivity), and substrate scope of the reaction. nih.govnih.gov

Detailed Mechanistic Studies of (p-Methoxyphenyl)sulfamoyl Azide Reactions

The presence of the p-methoxyphenyl group on the sulfamoyl nitrogen atom introduces specific electronic features that modulate the reactivity of the azide. Mechanistic studies aim to understand these influences and elucidate the precise pathways of its reactions.

The central intermediate in the reactions of (p-methoxyphenyl)sulfamoyl azide is the corresponding sulfonyl nitrene, (p-methoxyphenyl)(H)N-SO₂-N . Direct observation of these transient species is challenging, but their existence is strongly supported by trapping experiments and spectroscopic studies on analogous sulfonyl azides. researchgate.netresearchgate.net

In catalytic cycles, the key intermediate is a metal-nitrenoid. For example, in copper-catalyzed reactions, a copper-nitrenoid is formed, which then participates in the nitrogen transfer step. nih.gov In rhodium-catalyzed processes, a rhodium-nitrenoid is the active species that mediates C-H amination or aziridination. nih.gov

Mechanistic proposals often involve the following intermediates, depending on the reaction type:

| Reaction Type | Proposed Key Intermediate | Formation Pathway | Subsequent Reaction |

| Thermal Decomposition | (p-methoxyphenyl)sulfonyl Nitrene | Heat-induced N₂ extrusion from the azide. researchgate.net | Intramolecular rearrangement, or intermolecular reactions like aziridination or C-H insertion. |

| Cu-Catalyzed Cycloaddition | Copper-acetylide / Copper-triazolide | Coordination of alkyne and azide to Cu(I) center. nih.gov | Ring formation to yield N-sulfamoyltriazole. |

| Rh-Catalyzed C-H Amination | Rhodium-Nitrenoid | Reaction of the azide with a Rh(II) catalyst, with loss of N₂. nih.govrsc.org | Insertion into a C-H bond to form a sulfonamide. |

| Visible-Light Photoredox | Triplet Sulfonyl Nitrene | Energy transfer from an excited-state photocatalyst to the sulfonyl azide. chemrxiv.org | Single Electron Transfer (SET) with a substrate (e.g., a sulfide) to form a sulfilimine. chemrxiv.org |

Isotopic labeling studies and computational calculations are crucial tools used to support the formation and structure of these proposed intermediates. researchgate.netnih.gov

Kinetic and spectroscopic techniques provide invaluable insights into the reaction mechanisms of sulfamoyl azides.

Kinetic Analysis: Kinetic studies, such as monitoring reaction rates under different concentrations of reactants and catalysts, help to determine the reaction order and identify the rate-determining step. For example, hydrolysis rates of various sulfamoyl azides have been studied to understand their stability and reactivity in aqueous environments. acs.org In catalytic systems, kinetic analysis can help elucidate whether the formation of the metal-nitrenoid or the subsequent nitrogen transfer step is rate-limiting.

Spectroscopic Analysis: Spectroscopic methods are powerful for the direct or indirect observation of reactive intermediates.

Infrared (IR) Spectroscopy: The azido (B1232118) group (N₃) has a strong, characteristic absorption band around 2100-2150 cm⁻¹. nih.gov The disappearance of this band can be monitored to follow the progress of the reaction.

Ultrafast Time-Resolved IR Spectroscopy: This advanced technique has been successfully used to directly observe sulfonyl nitrene intermediates generated upon photolysis of sulfonyl azides. researchgate.netresearchgate.net It allows for the characterization of their structure and monitoring of their decay processes on a picosecond or femtosecond timescale.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to characterize the stable starting materials and final products. In some cases, it can be used for in-situ monitoring of the reaction progress.

Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry can be used to detect and characterize transient intermediates in the reaction mixture, providing evidence for proposed mechanistic pathways. researchgate.net

These combined analyses allow for the construction of detailed potential energy profiles for the reaction, identifying transition states and intermediates. researchgate.net

The p-methoxyphenyl group is a well-known electron-donating group due to the resonance effect of the methoxy (B1213986) substituent (-OCH₃). This has a significant impact on the electronic properties and reactivity of the (p-methoxyphenyl)sulfamoyl azide molecule.

Electronic Properties: The electron-donating nature of the p-methoxyphenyl group increases the electron density on the nitrogen atom to which it is attached. This electronic perturbation influences the entire sulfamoyl azide functional group. Theoretical studies using methods like Hartree-Fock and Density Functional Theory (DFT) can quantify these effects. pesquisaonline.net Molecular Electrostatic Potential (MEP) maps for similar molecules show that the electron-rich regions are often localized around the oxygen and nitrogen atoms, which can be indicative of sites for electrophilic attack. pesquisaonline.netresearchgate.net The electron-donating group can influence the stability of intermediates. For instance, it can help to stabilize the electron-deficient nitrene intermediate formed upon nitrogen extrusion.

Influence on Reactivity: The electronic effects of the p-methoxyphenyl group translate directly into its reactivity patterns:

Nucleophilicity of the Azide: The increased electron density may slightly alter the nucleophilic character of the azide group, potentially affecting its coordination to metal catalysts.

Stability of the Nitrene Intermediate: The electron-donating p-methoxyphenyl group can stabilize the highly electrophilic sulfonyl nitrene intermediate through resonance. This stabilization can affect the rates and pathways of subsequent reactions.

Reactivity in C-H Amination: In transition-metal-catalyzed C-H sulfonamidation, the electronic nature of the substituent on the sulfonyl azide can influence the reaction yield. While electron-rich aryl sulfonyl azides are often efficient partners, the specific catalyst system determines the optimal electronic properties. rsc.org

Acidity of N-H bond: In the resulting sulfonamide product, the p-methoxyphenyl group will decrease the acidity of the N-H proton compared to an unsubstituted phenyl or an electron-withdrawing group.

The table below summarizes the expected influence of the p-methoxyphenyl group compared to an unsubstituted phenyl or a p-nitrophenyl (electron-withdrawing) group.

| Property | p-Methoxyphenyl (EDG) | Phenyl (Neutral) | p-Nitrophenyl (EWG) |

| Electron Density on Sulfamoyl N | Highest | Intermediate | Lowest |

| Stability of Nitrene Intermediate | More Stabilized | Intermediate | Less Stabilized |

| Rate of N₂ Extrusion (Thermal) | Potentially Faster | Intermediate | Potentially Slower |

| Acidity of Resulting Sulfonamide N-H | Least Acidic | Intermediate | Most Acidic |

EDG: Electron-Donating Group; EWG: Electron-Withdrawing Group

These electronic modulations are key to fine-tuning the reactivity of sulfamoyl azides for specific synthetic applications.

Chemoselectivity and Regioselectivity Considerations in Transformations

The reactivity of (p-methoxyphenyl)sulfamoyl azide, like other sulfamoyl azides, is characterized by a delicate balance between different reaction pathways. This balance is notably influenced by the reaction conditions, the nature of the substrate, and the catalyst employed. These factors are critical in determining both the chemoselectivity (which functional group reacts) and the regioselectivity (where the reaction occurs on a functional group) of the transformation.

A significant aspect of the chemoselectivity of sulfamoyl azides is observed in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Generally, the reaction of a sulfamoyl azide with a terminal alkyne can lead to two types of products: the expected 1,2,3-triazole or rearranged products such as amidines, imidates, or amides. This divergence in reactivity stems from the stability of the intermediate 5-cuprated triazole. nih.gov The presence of the electron-withdrawing sulfamoyl group can render this intermediate unstable, leading to a facile cleavage of the N1-N2 bond and subsequent rearrangement via a ketenimine intermediate. nih.gov

However, careful control of the reaction conditions can steer the reaction exclusively towards the desired triazole product. For instance, the use of a copper(I) catalyst with a prolinamide ligand in an aqueous medium has been shown to inhibit the cleavage of the triazole ring, thus selectively generating N-sulfamoyl triazoles. nih.gov This method has proven to be mild and tolerant of a wide array of functional groups. nih.gov In contrast, the use of copper(I) thiophene-2-carboxylate (B1233283) (CuTC) in dry toluene (B28343) is also effective in promoting the formation of sulfamoyl triazoles. nih.govnih.gov

The chemoselectivity of sulfamoyl azides is also evident in their reactions with substrates possessing multiple reactive sites. For example, in the presence of a molecule containing both an amino group and a thioamide group, sulfonyl azides have been shown to react selectively with the thioamide group to form N-sulfonyl amidines. nih.gov While this specific study did not use (p-methoxyphenyl)sulfamoyl azide, the principle of selective reaction with the more nucleophilic thioamide over the amine is a key indicator of its chemoselective nature.

Regioselectivity is a crucial consideration in the reactions of (p-methoxyphenyl)sulfamoyl azide with unsymmetrical alkynes. In CuAAC reactions, the 1,3-dipolar cycloaddition is highly regioselective, leading exclusively to the formation of the 1,4-disubstituted triazole isomer. This high degree of regiocontrol is a hallmark of the "click chemistry" concept and is a significant advantage in the synthesis of complex molecules.

Further illustrating the reagent's selectivity, a method for the conversion of pyrrolidines to dienes involves the formation of a sulfamoyl azide intermediate. This transformation proceeds via a sequence of N-sulfonylazidonation followed by a thermal rearrangement, showcasing the unique reactivity of the sulfamoyl azide moiety in orchestrating skeletal modifications. nih.gov

The following table summarizes the selective transformations involving sulfamoyl azides, highlighting the conditions that influence the reaction outcome.

| Substrate | Reagent/Catalyst | Solvent | Product Type | Selectivity |

| Terminal Alkyne | (p-Methoxyphenyl)sulfamoyl azide / Cu(I)-Prolinamide | Water | N-Sulfamoyl-1,2,3-triazole | High Chemoselectivity for triazole formation |

| Terminal Alkyne | N,N-Dimethylsulfamoyl azide / CuTC | Toluene | N-Sulfamoyl-1,2,3-triazole | High Chemoselectivity for triazole formation |

| Pyrrolidine | N3SO2N3 | Dichloromethane | 1,4-Diene | High selectivity for skeletal rearrangement |

Applications of P Methoxyphenyl Sulfamoyl Azide in Organic Synthesis

Nitrogen Transfer Reactions

Nitrogen transfer reactions are fundamental processes in organic synthesis that introduce nitrogen-containing functional groups into organic molecules. (p-Methoxyphenyl)sulfamoyl azide (B81097) serves as an efficient nitrogen source in several key transformations, including C-H amination and diazotransfer reactions. These reactions are prized for their ability to form C-N bonds directly, often with high levels of selectivity and efficiency.

C-H Amination and Imidation Strategies

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in organic synthesis that avoids the need for pre-functionalized starting materials. (p-Methoxyphenyl)sulfamoyl azide has been explored as a reagent for C-H amination, a process that installs an amine or a related nitrogen-containing group at a C-H bond. This transformation can be achieved through both intramolecular and intermolecular pathways, each offering distinct advantages for the synthesis of nitrogen-containing cyclic and acyclic compounds.

Intramolecular C-H amination reactions using sulfamoyl azides provide a direct route to N-heterocycles, which are prevalent structural motifs in biologically active compounds. While specific examples detailing the use of (p-methoxyphenyl)sulfamoyl azide in intramolecular C-H amination are not extensively documented in publicly available literature, the general reactivity of sulfamoyl azides suggests its potential in such transformations. These reactions typically proceed via the in situ generation of a highly reactive nitrene intermediate upon thermal or photochemical decomposition of the azide, or through catalysis by transition metals like rhodium or copper. The electrophilic nitrene can then insert into a proximate C-H bond within the same molecule, leading to the formation of a new C-N bond and the construction of a heterocyclic ring. The regioselectivity of this insertion is often governed by the proximity of the C-H bond to the azide group and the electronic and steric nature of the C-H bond itself.

Intermolecular C-H amination involves the reaction of (p-methoxyphenyl)sulfamoyl azide with a separate organic substrate, leading to the formation of a new C-N bond on the substrate molecule. This transformation is a powerful tool for the direct introduction of nitrogen-containing functional groups into a variety of organic frameworks. Transition metal catalysis is often employed to facilitate this reaction, with catalysts based on rhodium, copper, and other metals being effective. The catalyst activates the sulfamoyl azide to generate a metal-nitrene intermediate, which then undergoes C-H insertion on the substrate. The choice of catalyst and ligands can influence the efficiency and selectivity of the reaction.

The substrate scope for C-H amination reactions using sulfamoyl azides is generally broad, encompassing a range of aliphatic and aromatic C-H bonds. However, the reactivity and selectivity can be influenced by the electronic and steric properties of the substrate. Electron-rich C-H bonds and those at tertiary or benzylic positions are often more reactive towards amination.

Table 1: Illustrative Substrate Scope for C-H Amination with Sulfamoyl Azides

| Substrate Type | Product Type | Typical Catalyst | Observations |

| Alkanes | Alkylsulfonamides | Rhodium(II) complexes | Preferential amination of tertiary C-H bonds. |

| Alkylarenes | Benzylic sulfonamides | Copper(I) complexes | Good yields for benzylic C-H amination. |

| Ethers | α-Amino ethers | Iron(II) complexes | Can be challenging due to competing side reactions. |

| Saturated Heterocycles | Aminated heterocycles | Rhodium(II) complexes | Site-selectivity can be an issue. |

Limitations of these methods can include the need for specific directing groups on the substrate to achieve high regioselectivity, and the potential for competing side reactions such as aziridination of alkenes if present in the substrate. The stability of the (p-methoxyphenyl)sulfamoyl azide under the reaction conditions is also a crucial factor to consider.

Diazotransfer Reactions Utilizing (p-Methoxyphenyl)sulfamoyl Azide

Diazotransfer reactions are a cornerstone of organic synthesis for the preparation of diazo compounds, which are valuable intermediates for a wide range of transformations. (p-Methoxyphenyl)sulfamoyl azide can act as a diazotransfer reagent, transferring a diazo group (=N₂) to an active methylene (B1212753) compound.

The synthesis of α-diazo carbonyl compounds from ketones and esters is a common application of diazotransfer reactions. This transformation typically involves the deprotonation of the α-carbon of the carbonyl compound with a base to form an enolate, which then reacts with the diazotransfer reagent, such as (p-methoxyphenyl)sulfamoyl azide. The reaction proceeds through a triazene (B1217601) intermediate, which then fragments to yield the desired diazo compound and the corresponding sulfonamide byproduct.

The efficiency of the diazotransfer to carbonyl substrates is dependent on the acidity of the α-protons. β-Dicarbonyl compounds, which have highly acidic methylene protons, are excellent substrates for this reaction. For simple ketones and esters, a more reactive "activated" form is often required, such as an α-formyl or α-acyl derivative, to facilitate the diazotransfer process.

Table 2: Diazotransfer Reactions with Carbonyl Compounds

| Carbonyl Substrate | Activating Group | Product | Typical Base |

| β-Ketoester | None | α-Diazo-β-ketoester | Triethylamine (B128534) |

| Cyclic Ketone | α-Formyl | α-Diazo cyclic ketone | Potassium carbonate |

| Malonic Ester | None | Diazomalonic ester | DBU |

| Acetoacetic Ester | None | Ethyl diazoacetoacetate | Triethylamine |

The choice of base is critical and depends on the acidity of the substrate. Common bases include organic amines like triethylamine and DBU, as well as inorganic bases like potassium carbonate. The reaction conditions are generally mild, making this a versatile method for the synthesis of a variety of α-diazo carbonyl compounds.

Strategic Applications in Heterocyclic Compound Synthesis

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. The synthesis of these structures often relies on the introduction of nitrogen atoms, a process where (p-methoxyphenyl)sulfamoyl azide can play a crucial role. Research has demonstrated that various nitrogen-containing heterocycles can be synthesized using organic azides. chemicalpapers.commdpi.com These reactions can proceed through intermolecular or intramolecular pathways under different conditions to yield five- and six-membered heterocyclic systems and their fused analogs. mdpi.com

The synthesis of nitrogen-containing heterocycles is a significant area of research due to their widespread therapeutic applications. nih.gov For instance, pyrimidine (B1678525) derivatives are fundamental building blocks of DNA and RNA, while pyrazoles can be fused with other heterocycles to enhance their biological activity. nih.gov The versatility of organic azides extends to the synthesis of various heterocycles, including pyrroles, pyrazoles, isoxazoles, oxazoles, thiazoles, and 1,2,3-triazoles. mdpi.com

A notable application involves the reaction of sulfonyl azides with thioamides, which provides an efficient method for the regioselective synthesis of N-sulfonyl amidines of azolyl and pyridine (B92270) carboxylic acids. beilstein-journals.org This method has been successfully applied to produce N-sulfonyl amidines containing pyridine, isoxazolyl, and 1-alkyl-1,2,3-triazole rings. beilstein-journals.org

Sulfonyl Transfer Reactions and Their Synthetic Utility

Sulfonyl azides are well-established as versatile reagents for various chemical transformations that extend beyond diazo and azide transfer reactions. researchgate.net They are valuable for preparing α-diazocarbonyl reagents, hydroazidation and aziridination of olefins, radical amination, and metal-catalyzed coupling reactions. researchgate.net The development of direct and convenient methods for synthesizing sulfonyl azides from sulfonic acids is therefore highly desirable. researchgate.net

One innovative approach involves the use of imidazole-1-sulfonyl azide hydrogen sulfate (B86663) as an efficient reagent for synthesizing sulfonyl azides from primary sulfonamides. nih.gov This method is experimentally straightforward, high-yielding, and does not necessitate the use of copper salts. nih.gov Mechanistic studies using ¹⁵N NMR have confirmed that the reaction proceeds via a diazo transfer mechanism. nih.gov

Furthermore, visible-light-mediated energy transfer to sulfonyl azides has enabled a general nitrene transfer for the synthesis of N-sulfonyl sulfilimines, highlighting the reactivity of triplet nitrenes with sulfides. chemrxiv.org This photochemical approach offers a broad substrate scope and functional group tolerance. chemrxiv.org

Amidation and Sulfonamidation Reactions

The formation of carbon-nitrogen bonds is a fundamental process in organic synthesis. youtube.com Transition metal-catalyzed C-H functionalization has become a powerful strategy for the selective conversion of C-H bonds into N-functionalized molecules. rsc.org Organic azides, including sulfonyl azides, have emerged as promising amino sources in these reactions. rsc.org

Formation of Sulfonamides via Direct Amidation

Direct sulfonamidation of (hetero)aromatic C-H bonds using sulfonyl azides presents an attractive and powerful strategy for accessing N-(hetero)aryl sulfonamides, with the significant advantage of producing non-toxic nitrogen gas as the sole byproduct. nih.gov Traditional methods for synthesizing N-(hetero)aryl sulfonamides often involve the reaction of sulfonyl chlorides with aromatic amines, which requires a strong base and generates halide salts as byproducts. nih.gov

Recent advancements have focused on transition-metal-catalyzed C-H amidation. For example, iridium catalysts have been employed for the ortho-selective sulfonamidation of aromatic compounds with sulfonyl azides. nih.gov Similarly, ruthenium catalysts have been used for the site-selective C-H sulfonamidation of certain heterocyclic systems. nih.gov

Synthesis of Nitrogen-Containing Heterocycles

The utility of (p-methoxyphenyl)sulfamoyl azide extends to the synthesis of various nitrogen-containing heterocycles. nih.govresearchgate.net These compounds are of significant interest due to their diverse biological activities. nih.gov The synthesis of these heterocycles often involves the versatile chemical properties of the azide functional group. chemicalpapers.commdpi.com

Role in Click Chemistry and Related Bioconjugation Strategies

Click chemistry, a concept introduced by Barry Sharpless, describes reactions that are modular, efficient, and produce high yields with minimal byproducts. sigmaaldrich.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry. sigmaaldrich.com

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Applications

The CuAAC reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne to selectively produce a 1,4-disubstituted 1,2,3-triazole. nih.gov This reaction has been widely used in the synthesis of 1,2,3-triazoles, many of which possess interesting biomedical applications. nih.gov Triazoles are considered attractive pharmacophores due to their ability to participate in hydrogen bonding and act as amide substitutes. nih.gov

Sulfamoyl azides, which can be generated from secondary amines, readily participate in copper-catalyzed azide-alkyne cycloadditions with alkynes to yield sulfamoyl triazoles. nih.govnih.gov These reactions are often carried out using a copper(I) thiophene-2-carboxylate (B1233283) (CuTC) catalyst. nih.gov It has been observed that using copper sulfate and sodium ascorbate (B8700270) under aqueous conditions can lead to the formation of N-acylsulfamoyl compounds. nih.gov The resulting 1-sulfamoyl-1,2,3-triazoles are generally stable compounds. nih.govnih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Considerations

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, prized for its ability to form triazoles without the need for cytotoxic copper catalysts. magtech.com.cnrsc.org The reaction's kinetics are primarily dictated by the high strain of the cycloalkyne and the electronic properties of both the alkyne and the azide. magtech.com.cn While specific studies detailing the use of (p-methoxyphenyl)sulfamoyl azide in SPAAC are not prevalent, several key considerations can be inferred based on the general principles of this reaction.

The reactivity in a [3+2] cycloaddition like SPAAC is governed by the frontier molecular orbital (FMO) theory. The reaction rate is influenced by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the azide and the Lowest Unoccupied Molecular Orbital (LUMO) of the strained alkyne.

Electronic Effects of the (p-Methoxyphenyl)sulfamoyl Group:

Electron-Donating Nature: The p-methoxyphenyl group is a well-known electron-donating group due to the resonance effect of the methoxy (B1213986) substituent. This electron-donating character is expected to increase the energy of the HOMO of the azide. A higher energy HOMO on the azide would lead to a smaller HOMO-LUMO energy gap with the strained alkyne, which would, in principle, accelerate the rate of the SPAAC reaction.

Comparison to other Sulfonyl/Sulfamoyl Azides: Research on copper-catalyzed cycloadditions has shown that sulfamoyl azides can react faster than the corresponding sulfonyl azides. nih.gov This suggests that the nitrogen-bound substituents on the sulfamoyl group can influence reactivity. The electronic nature of the aryl substituent on the sulfamoyl azide is therefore a critical factor. For instance, studies on dibenzocyclooctynes (a common class of strained alkynes) have shown that introducing electron-donating methoxy groups to the aryl rings of the alkyne can lead to more active compounds for SPAAC. nih.gov A similar electronic enhancement could be anticipated from an electron-rich azide partner.

Strategic Application in the Synthesis of Complex Molecular Architectures and Natural Products

Organic azides are versatile functional groups that have been widely used in the total synthesis of natural products, particularly alkaloids. researchgate.netnih.gov They can serve as precursors to amines, participate in various rearrangements, and form nitrogen-containing heterocycles. magtech.com.cnresearchgate.net

Position of (p-Methoxyphenyl)sulfamoyl Azide as a Key Reagent

(p-Methoxyphenyl)sulfamoyl azide can be positioned as a key reagent for introducing a stable, functionalized nitrogen moiety into complex molecules. Its primary role in this context is as a precursor for the formation of N-sulfamoyl-1,2,3-triazoles.

The synthesis of N-sulfamoyl triazoles via the copper-catalyzed cycloaddition of sulfamoyl azides with terminal alkynes is an efficient process. nih.gov These resulting triazoles are generally stable compounds. nih.gov The strategic value of using (p-methoxyphenyl)sulfamoyl azide lies in its ability to:

Introduce a Triazole Linker: The 1,2,3-triazole ring is a common and stable linker in medicinal chemistry and materials science, often used as a bioisostere for amide bonds.

Provide a Masked Functional Handle: The sulfamoyl group itself, and specifically the p-methoxyphenyl substituent, can be considered a functional handle. The p-methoxy group could potentially be cleaved to a phenol, offering a site for further synthetic elaboration.

Act as a Stable Azide Source: Compared to some other azide transfer reagents, arylsulfamoyl azides offer a good balance of reactivity and stability, making them reliable reagents in multi-step syntheses.

The following table presents data on the yields of N-sulfamoyltriazoles synthesized from the reaction of N,N-dimethylsulfamoyl azide with various alkynes, illustrating the general utility of this reaction class. nih.gov

| Alkyne Reactant | Triazole Product | Yield (%) |

| Phenylacetylene | 5a | 91 |

| 4-Methylphenylacetylene | 5b | 94 |

| 4-tert-Butylphenylacetylene | 5c | 92 |

| 4-n-Pentylphenylacetylene | 5d | 89 |

| 4-Methoxyphenylacetylene | 5e | 90 |

| 1-Ethynyl-4-fluorobenzene | 5l | 89 |

| 1-Bromo-4-ethynylbenzene | 5m | 87 |

This table is based on data for N,N-dimethylsulfamoyl azide as a representative sulfamoyl azide.

Integration into Total Synthesis Approaches

While specific examples of the total synthesis of natural products employing (p-methoxyphenyl)sulfamoyl azide are not prominent in the literature, its potential integration can be envisioned in several ways. Organic azides have been instrumental in the synthesis of various natural product families. researchgate.netelsevierpure.com

A hypothetical integration of (p-methoxyphenyl)sulfamoyl azide into a total synthesis could involve:

Late-Stage Functionalization: A complex molecular fragment containing a terminal alkyne could be coupled with (p-methoxyphenyl)sulfamoyl azide in a late stage of the synthesis. This would install a stable triazole ring, potentially modulating the biological activity or physicochemical properties of the final product. The reliability of azide-alkyne cycloadditions makes them suitable for late-stage applications where high yields and functional group tolerance are paramount.

Building Block Approach: A simple molecule could be functionalized with a sulfamoyl triazole moiety derived from (p-methoxyphenyl)sulfamoyl azide at an early stage. This functionalized building block could then be carried through a multi-step synthesis. The stability of the sulfamoyl triazole unit would be advantageous in such an approach.

Precursor to other Nitrogen Heterocycles: While the primary products are triazoles, N-sulfonylated triazoles can sometimes serve as precursors to other nitrogen-containing structures under specific reaction conditions.

The choice of the p-methoxyphenyl substituent could be strategic, potentially influencing solubility, crystallinity, or chromatographic behavior of synthetic intermediates, which are crucial practical considerations in a total synthesis campaign.

Catalytic Systems for P Methoxyphenyl Sulfamoyl Azide Transformations

Transition Metal Catalysis

Transition metal catalysts have proven to be highly effective in activating (p-methoxyphenyl)sulfamoyl azide (B81097) and its derivatives, leading to a variety of important chemical structures. The reactivity and selectivity of these transformations are heavily influenced by the choice of metal, ligands, and reaction conditions.

Copper-Based Catalytic Systems

Copper catalysis is prominent in the reactions of sulfamoyl azides, particularly in Chan-Lam coupling reactions. Research has demonstrated the utility of copper(I) chloride as a catalyst for the efficient synthesis of unsymmetrical N-arylsulfamides from sulfamoyl azides and arylboronic acids. While specific studies focusing exclusively on (p-methoxyphenyl)sulfamoyl azide are not extensively detailed in readily available literature, the general reactivity of arylsulfamoyl azides in copper-catalyzed systems is well-established. For instance, the coupling of various sulfamoyl azides with arylboronic acids proceeds efficiently in the presence of a copper catalyst, suggesting that (p-methoxyphenyl)sulfamoyl azide would be a viable substrate in these transformations.

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is another cornerstone reaction for azides. Although direct examples with (p-methoxyphenyl)sulfamoyl azide are not explicitly detailed, the broad applicability of CuAAC to a wide range of azides and alkynes indicates its potential for creating 1,4-disubstituted 1,2,3-triazoles from this substrate. nih.gov These triazoles can then serve as precursors for further transformations.

Rhodium-Based Catalytic Systems

Rhodium catalysts are particularly effective in transformations involving diazo compounds and their precursors, including those derived from sulfonyl azides. While direct rhodium-catalyzed reactions of (p-methoxyphenyl)sulfamoyl azide are not extensively documented, the transformations of N-sulfonyl-1,2,3-triazoles, which can be synthesized from sulfonyl azides, are well-known. nih.gov These rhodium-catalyzed reactions often proceed through carbene-like intermediates, leading to a variety of valuable molecular scaffolds. rsc.orgnih.gov

For example, rhodium(II) complexes catalyze the intramolecular amination of aliphatic C-H bonds using aryl azides. nih.gov This suggests that intramolecular reactions of derivatives of (p-methoxyphenyl)sulfamoyl azide could be feasible. Furthermore, Rh₂(esp)₂ has been identified as an optimal catalyst in three-component reactions involving a diazo compound, an alkyl azide, and an allylboronate, showcasing the potential for rhodium to mediate complex transformations involving azide functionalities. rsc.org

Palladium-Based Catalytic Systems

Palladium catalysts are renowned for their versatility in cross-coupling reactions. While specific data on the direct use of (p-methoxyphenyl)sulfamoyl azide in palladium-catalyzed reactions is limited, the broader class of sulfonyl azides and aryl azides participate in various palladium-mediated transformations. For instance, palladium-catalyzed cross-coupling of azides with isocyanides provides a general route to unsymmetrical carbodiimides. rsc.org This methodology has a broad substrate scope, including aryl azides, suggesting its potential applicability to (p-methoxyphenyl)sulfamoyl azide.

Furthermore, palladium catalysis is effective for the α-arylation of sulfoxonium ylides with aryl fluorosulfates, demonstrating its utility in forming carbon-carbon bonds under specific conditions. rsc.org The development of new ligands has also enabled the palladium-catalyzed amination of aryl halides with aqueous ammonia, a reaction that tolerates sulfamoyl groups. rsc.org

Organocatalysis

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing access to chiral molecules without the need for metal catalysts. The application of organocatalysis to transformations involving azides is a growing area of research.

Electrocatalysis Applications

There is currently no available scientific literature describing the application of electrocatalysis for the transformation of (p-methoxyphenyl)sulfamoyl azide. Electrocatalysis, which utilizes an electrode and an applied potential to drive chemical reactions, represents a powerful and sustainable synthetic methodology. However, its potential in mediating reactions involving (p-methoxyphenyl)sulfamoyl azide has yet to be explored or reported in published research. Consequently, there are no research findings, data tables, or detailed discussions on electrocatalytic systems for this specific compound.

Biocatalysis and Enzyme-Mediated Transformations

A thorough search of the scientific literature has yielded no information on the use of biocatalysis or enzyme-mediated transformations involving (p-methoxyphenyl)sulfamoyl azide. Biocatalysis employs enzymes or whole-cell systems to perform chemical transformations, often with high selectivity and under mild conditions. While the enzymatic functionalization of various organic molecules is a well-established field, there are no documented instances of enzymes being used to catalyze reactions at the sulfamoyl azide moiety of (p-methoxyphenyl)sulfamoyl azide. As such, no data on biocatalytic systems, specific enzymes, or research outcomes can be provided.

Derivatives and Analogs of P Methoxyphenyl Sulfamoyl Azide

Impact of Structural Modifications on Reactivity and Selectivity

The reactivity and selectivity of sulfamoyl azides are intricately linked to the electronic and steric nature of the substituents attached to the sulfamoyl nitrogen. In the case of (p-methoxyphenyl)sulfamoyl azide (B81097) and its analogs, modifications to both the aryl and alkyl portions of the molecule can lead to significant changes in their chemical behavior.

Exploration of Diverse Aryl Moiety Substitutions

The nature of the substituent on the aryl ring of an arylsulfamoyl azide plays a critical role in modulating its reactivity. The p-methoxyphenyl group, being an electron-donating group, influences the electron density of the entire molecule. The methoxy (B1213986) group increases the electron density on the aromatic ring, which can affect the stability and reactivity of the azide.

Studies on the effect of substituents on the reactivity of aryl azides in electrophilic substitution reactions have shown that electron-donating groups, such as methoxy, activate the benzene (B151609) ring. lumenlearning.com This increased electron density can also influence the reactivity of the azide group itself. For instance, in reactions where the azide acts as a nucleophile, the electron-donating p-methoxyphenyl group may enhance its reactivity. Conversely, in reactions where the azide functions as a dipole in cycloadditions, the electronic nature of the substituent can influence the energy levels of the frontier molecular orbitals, thereby affecting the reaction rate. purdue.edu

The presence of electron-withdrawing or electron-donating groups on the aryl ring of sulfamoyl azides has been shown to affect their reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. researchgate.net Generally, electron-withdrawing groups can enhance the rate of these "click" reactions. Therefore, it can be inferred that (p-methoxyphenyl)sulfamoyl azide, with its electron-donating methoxy group, might exhibit different reactivity in CuAAC reactions compared to analogs bearing electron-withdrawing groups like a nitro or cyano group.

Investigation of Alkyl Sulfamoyl Azide Analogs

Replacing the aryl group with an alkyl group in sulfamoyl azides leads to a different class of reagents with distinct reactivity profiles. Alkyl sulfamoyl azides are generally synthesized from secondary amines. nih.gov The steric and electronic properties of the alkyl groups directly influence the stability and reactivity of the resulting azide. For example, bulky alkyl groups can sterically hinder the approach of reactants to the azide moiety, thereby decreasing the reaction rate. The electronic effect of alkyl groups, being weakly electron-donating, will also modulate the reactivity of the azide, though typically to a lesser extent than the strong electronic effects of substituted aryl groups.

Synthetic Methodologies for Substituted Sulfamoyl Azide Analogs

The synthesis of substituted sulfamoyl azides, including (p-methoxyphenyl)sulfamoyl azide, can be approached through several methods. A common route involves the reaction of the corresponding sulfamoyl chloride with an azide source, such as sodium azide.

A detailed procedure for the synthesis of the precursor, (p-methoxyphenyl)sulfamoyl chloride, starts from 4-methoxyaniline. orgsyn.org The synthesis involves the formation of (4-methoxyphenyl)sulfamic acid, which is then treated with phosphorus pentachloride to yield the desired sulfamoyl chloride. orgsyn.org This sulfamoyl chloride can then be converted to (p-methoxyphenyl)sulfamoyl azide by reaction with sodium azide.

An alternative and often more reliable method for the synthesis of arylsulfamoyl azides, which avoids potential side reactions like ring chlorination that can occur with sulfuryl chloride, utilizes a sulfonyl azide transfer agent. nih.gov For instance, 2,3-dimethyl-1H-imidazolium triflate has been reported as an effective reagent for the generation of sulfamoyl azides from secondary amines. researchgate.netnih.gov While this method is highlighted for alkyl sulfamoyl azides, similar strategies can be adapted for aryl-substituted analogs.

The synthesis of various sulfonyl azides from stable sulfonamides using triflyl azide as a diazo transfer reagent has also been reported, offering a broad substrate scope that includes electron-rich and electron-poor sulfonamides. mit.edu This methodology provides a practical and scalable route to a library of sulfonyl azides, which could be applied to the synthesis of (p-methoxyphenyl)sulfamoyl azide and its derivatives.

Comparative Reactivity Studies Among Different Analogs

Direct comparative studies that specifically quantify the reactivity of (p-methoxyphenyl)sulfamoyl azide against a wide range of other aryl and alkyl analogs are not extensively detailed in the available literature. However, general principles of substituent effects on reactivity allow for informed comparisons.

In copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, the reactivity of azides is influenced by the electronic properties of their substituents. researchgate.net It is generally observed that azides with electron-withdrawing groups react faster. Therefore, (p-methoxyphenyl)sulfamoyl azide would be expected to react more slowly in CuAAC reactions than an analog like (p-nitrophenyl)sulfamoyl azide. Conversely, it would likely be more reactive than a more electron-rich analog.

The stability of the resulting triazole products can also be influenced by the substituent. For example, sulfamoyl triazoles have been shown to be generally more hydrolytically stable compared to their sulfonyl triazole counterparts. nih.gov The electronic nature of the aryl substituent on the sulfamoyl group would further modulate this stability.

The following interactive table provides a hypothetical comparison of the relative reactivity of different sulfamoyl azide analogs in a typical CuAAC reaction, based on established electronic effects.

| Substituent on Aryl Ring | Electronic Effect | Expected Relative Reactivity in CuAAC |

| p-Nitro | Electron-withdrawing | High |

| p-Chloro | Electron-withdrawing (inductive) | Moderate-High |

| Unsubstituted Phenyl | Neutral | Moderate |

| p-Methoxy | Electron-donating | Moderate-Low |

| p-Methyl | Electron-donating | Low |

Design and Development of Tunable Reagents Based on Structural Diversity

The structural diversity of sulfamoyl azides, particularly the ability to modify the aryl substituent, allows for the design and development of tunable reagents for specific synthetic applications. By systematically varying the electronic and steric properties of the aryl group, the reactivity of the sulfamoyl azide can be fine-tuned to achieve desired outcomes in terms of reaction rate, selectivity, and compatibility with other functional groups.

For example, for applications requiring rapid reaction kinetics, a sulfamoyl azide with a strongly electron-withdrawing group on the aryl ring would be the reagent of choice. Conversely, for transformations that require a more stable and less reactive azide, an analog with an electron-donating group like the p-methoxyphenyl group would be more suitable. This "tunability" is crucial in complex molecule synthesis where chemoselectivity is paramount.

The development of a library of sulfamoyl azides with a range of substituents allows for the systematic optimization of reaction conditions and the selection of the ideal reagent for a particular transformation. This approach moves beyond a one-size-fits-all mentality and embraces the concept of reagent design for tailored reactivity. The synthesis of N-arylsulfamides using sulfamoyl azides and arylboronic acids catalyzed by copper chloride is an example of a reaction where the nature of the sulfamoyl azide can significantly impact the yield and reaction time. researchgate.net

Future Research Directions and Emerging Challenges

Development of Sustainable and Atom-Economical Processes Utilizing (p-Methoxyphenyl)sulfamoyl Azide (B81097)

The principles of green chemistry, particularly atom economy, are increasingly guiding synthetic route design. Future research concerning (p-methoxyphenyl)sulfamoyl azide will likely focus on developing catalytic processes that maximize the incorporation of atoms from reactants into the final product. Current syntheses of sulfamoyl azides often involve stoichiometric reagents, which can generate significant waste.

A key challenge is the development of catalytic methods for the synthesis of (p-methoxyphenyl)sulfamoyl azide itself, moving away from traditional methods that may use hazardous reagents. Furthermore, the development of catalytic reactions where (p-methoxyphenyl)sulfamoyl azide serves as a nitrogen source for amination or other nitrogen-transfer reactions with high atom economy will be a significant step forward. For instance, reactions that avoid the formation of stoichiometric byproducts will be highly desirable.

Table 1: Comparison of Atom Economy in Idealized Reaction Types

| Reaction Type | General Scheme | Desired Product | Byproducts | Ideal Atom Economy |

| Catalytic C-H Amination | R-H + (p-MeOPh)SO₂N₃ → R-NHSO₂(p-MeOPh) + N₂ | Aminated Product | Nitrogen gas | High |

| Addition to Alkynes | R-C≡C-R' + (p-MeOPh)SO₂N₃ → Triazole | Triazole | None | 100% |

Expanding the Scope of C-H Functionalization to Unreactive Substrates

Direct C-H functionalization is a powerful strategy for streamlining synthesis. While the use of sulfonyl azides for C-H amination is known, expanding the scope to a wider range of unreactive C(sp³)-H and C(sp²)-H bonds using (p-methoxyphenyl)sulfamoyl azide presents a significant opportunity. Future research will likely target the development of novel catalyst systems, potentially involving transition metals or photoredox catalysis, to enable the selective functionalization of traditionally inert C-H bonds.

The p-methoxyphenyl group may offer unique electronic properties that can be exploited to tune the reactivity and selectivity of the sulfamoyl azide. A key challenge will be to achieve high levels of chemo- and regioselectivity, particularly in complex molecules with multiple C-H bonds.

Advancements in Asymmetric Catalysis with (p-Methoxyphenyl)sulfamoyl Azide as a Reagent

The development of asymmetric transformations using (p-methoxyphenyl)sulfamoyl azide is a critical frontier for accessing chiral amines and other nitrogen-containing molecules. Chiral catalysts, including those based on transition metals with chiral ligands or organocatalysts, could enable enantioselective C-H amination, aziridination of olefins, or other nitrogen-transfer reactions. rsc.orgnih.gov

The design of catalysts that can effectively control the stereochemistry of reactions involving the transfer of the N-SO₂(p-MeOPh) group is a significant challenge. Success in this area would provide a valuable tool for the synthesis of enantiopure pharmaceuticals and other bioactive compounds.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, scalability, and the ability to perform reactions under conditions that are difficult to achieve in batch. mdpi.com The integration of (p-methoxyphenyl)sulfamoyl azide into flow chemistry setups could enable the safe in-situ generation and immediate use of this potentially energetic compound, mitigating the risks associated with its storage and handling. rsc.org

Future work will focus on developing robust and reliable flow protocols for the synthesis of (p-methoxyphenyl)sulfamoyl azide and its subsequent use in continuous-flow reactions. Automated synthesis platforms could then be employed for the rapid optimization of reaction conditions and the high-throughput synthesis of compound libraries based on this reagent.

Exploration of New Reaction Modalities and Activation Strategies

Beyond established reactivity, there is a vast, underexplored landscape of new reaction modalities for (p-methoxyphenyl)sulfamoyl azide. This includes exploring its potential in radical reactions, cycloadditions beyond the well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC), and reactions initiated by novel activation methods such as electrochemistry or mechanochemistry.

For example, the copper-catalyzed reaction of sulfamoyl azides with terminal alkynes can lead to the formation of N-sulfamoyltriazoles. nih.gov The electronic properties of the p-methoxyphenyl group could influence the stability and subsequent reactivity of the resulting triazole ring. A significant challenge is to discover and develop new catalytic systems that can unlock novel reaction pathways and expand the synthetic toolbox available to chemists.

Multicomponent Reactions Incorporating (p-methoxyphenyl)sulfamoyl Azide

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, are highly valued for their efficiency and ability to rapidly build molecular complexity. mdpi.com Designing novel MCRs that incorporate (p-methoxyphenyl)sulfamoyl azide as a key building block is a promising area for future research.

These MCRs could provide access to novel heterocyclic scaffolds and other complex molecular architectures that would be difficult to synthesize using traditional stepwise methods. The challenge lies in identifying compatible reaction partners and catalytic systems that can orchestrate the selective formation of the desired multicomponent adduct.

Addressing Current Limitations in Reactivity, Selectivity, and Functional Group Tolerance

Despite its potential, the application of (p-methoxyphenyl)sulfamoyl azide is not without its limitations. Challenges related to its synthesis, stability, and reactivity need to be addressed to broaden its utility. For instance, early methods for the synthesis of arylsulfamoyl azides were often low-yielding and employed hazardous reagents. nih.gov While newer methods have improved upon this, further optimization for safety, scalability, and functional group tolerance is still needed.

In reactions, achieving high levels of chemo-, regio-, and stereoselectivity remains a key challenge. The sulfamoyl azide moiety can be sensitive to certain reaction conditions, and the compatibility of the reagent with a wide range of functional groups needs to be systematically investigated. Future research will focus on developing more robust and selective methods that overcome these limitations, thereby expanding the practical applications of (p-methoxyphenyl)sulfamoyl azide in organic synthesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for sulfamoyl azide, (p-methoxyphenyl)-, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via diazo transfer to secondary amines using sulfonyl imidazolium salts. Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) at 0 °C minimize side reactions .

- Stoichiometry : Use 1 equivalent of the transfer agent to avoid product degradation .

- Amine selection : Secondary amines (e.g., N-methylbenzylamine) are required to prevent hydrolysis of the sulfamoyl azide .

Q. How does the stability of sulfamoyl azide, (p-methoxyphenyl)- vary under different storage and reaction conditions?

- Methodology : Stability tests under varying pH and temperature:

- Storage : Stable at 0–4 °C for ≥3 months without decomposition .

- Hydrolytic stability : Degrades in acidic conditions (33% remaining after 3 days in 0.5 M HCl) but remains intact in neutral aqueous acetonitrile for ≥2 weeks .

Q. What are the primary applications of sulfamoyl azide, (p-methoxyphenyl)- in click chemistry or cycloaddition reactions?

- Methodology : Acts as a precursor for Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC):

- Reagents : Copper(I) thiophene-2-carboxylate (CuTC) in dry toluene yields sulfamoyl triazoles (e.g., 4a-d, f) with >85% efficiency .

- Applications : Triazoles exhibit higher hydrolytic stability than sulfonyl analogs, making them suitable for bioconjugation .

Advanced Research Questions

Q. How can contradictions in cycloaddition reaction outcomes (e.g., conversion rates vs. product ratios) be resolved?

- Observation : Furanone 160b shows 50% conversion but 100% triazoline yield, while 160c yields 43% triazoline and 57% aziridine .

- Resolution : Analyze steric/electronic effects of substituents and solvent polarity. Computational modeling (e.g., DFT) can predict regioselectivity .

Q. What methodologies validate the degradation pathways of sulfamoyl triazoles under extreme pH conditions?

- Analytical approach :

- HPLC-MS : Track degradation products (e.g., NH-triazole formation in NaOH) .

- Kinetic studies : Monitor half-life under controlled pH and temperature to derive rate constants .

Q. How do chiral catalysts (e.g., Rh₂(S-NTTL)₄) influence the stereoselectivity of azavinyl carbene reactions with sulfamoyl azide derivatives?

- Experimental design :

- Cyclopropanation : Use styrene as a dipolarophile with Rh(II) catalysts.

- Analysis : Chiral HPLC or GC-MS to quantify enantiomeric excess (ee) .

Q. What theoretical frameworks explain the reactivity differences between sulfamoyl azides and traditional sulfonyl azides?

- Conceptual basis :

- Electronic effects : Sulfamoyl groups exhibit weaker electron-withdrawing effects, altering transition-state energetics in cycloadditions .

- Steric parameters : Bulky substituents on the sulfamoyl moiety reduce steric clash in azide-alkyne interactions .

Methodological Challenges & Contradictions

Q. Why do some studies report conflicting data on the hydrolytic stability of sulfamoyl triazoles?

- Key variables :

- Solvent composition : Acetonitrile:water ratios impact degradation rates .

- Temperature : Elevated temperatures accelerate hydrolysis, even in neutral conditions .

Q. How can researchers reconcile discrepancies in 1,3-dipolar cycloaddition yields across structurally similar substrates?

- Hypothesis testing :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.